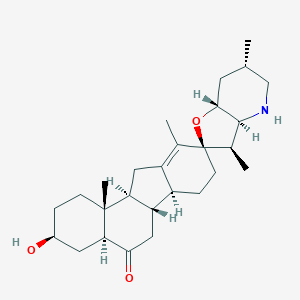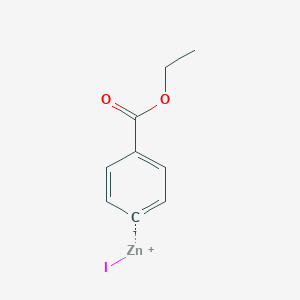
4-(乙氧羰基)苯基碘化锌
描述
4-(Ethoxycarbonyl)phenylzinc iodide is an organozinc reagent with a molecular weight of 341.46 . It is used as a substrate in transition metal-catalyzed cross-coupling reactions with unsaturated thioethers and thiomethyl-substituted N-heterocycles . It is also a starting material in the synthesis of indazole derived glucagon receptor antagonists .
Synthesis Analysis
The synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide involves a reaction with trifluoroacetic acid, cobalt (II) bromide, and zinc dibromide in acetonitrile . The mixture in acetonitrile is stirred at room temperature, then arylbromide is added and stirred at room temperature .Chemical Reactions Analysis
4-(Ethoxycarbonyl)phenylzinc iodide is used as a substrate in transition metal-catalyzed cross-coupling reactions with unsaturated thioethers and thiomethyl-substituted N-heterocycles . It is also a starting material in the synthesis of indazole derived glucagon receptor antagonists .Physical And Chemical Properties Analysis
4-(Ethoxycarbonyl)phenylzinc iodide has a molecular weight of 341.46 . It is a 0.5M solution in tetrahydrofuran (THF) with a density of 1.018 g/mL at 25 °C . It is stored at a temperature of 2-8°C .科学研究应用
Here is a comprehensive analysis of the scientific research applications of “4-(Ethoxycarbonyl)phenylzinc iodide”, focusing on its unique applications:
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound serves as a substrate in transition metal-catalyzed cross-coupling reactions. It is particularly used with unsaturated thioethers and thiomethyl-substituted N-heterocycles .
Synthesis of Indazole Derived Glucagon Receptor Antagonists
It acts as a starting material in the synthesis of indazole derived glucagon receptor antagonists. These antagonists are significant in the study of diabetes treatment as they can modulate the effects of glucagon .
Pd-Catalyzed Synthesis of 5-Aryl-2-furaldehydes
“4-(Ethoxycarbonyl)phenylzinc iodide” is used as a substrate in the Pd-catalyzed synthesis of 5-aryl-2-furaldehydes by reacting with 5-bromo-2-furaldehyde .
安全和危害
4-(Ethoxycarbonyl)phenylzinc iodide is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
作用机制
Target of Action
4-(Ethoxycarbonyl)phenylzinc iodide is primarily used as a substrate in transition metal-catalyzed cross-coupling reactions . Its main targets are unsaturated thioethers and thiomethyl-substituted N-heterocycles . These targets play a crucial role in the synthesis of various organic compounds.
Mode of Action
The compound interacts with its targets through a process known as cross-coupling. In this reaction, the phenylzinc moiety of the compound forms a bond with the unsaturated thioethers or thiomethyl-substituted N-heterocycles . This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds.
Biochemical Pathways
The cross-coupling reactions involving 4-(Ethoxycarbonyl)phenylzinc iodide are part of larger biochemical pathways involved in the synthesis of complex organic molecules. The products of these reactions can serve as precursors for further reactions, leading to the formation of a wide range of compounds .
Pharmacokinetics
It’s worth noting that the compound is usually prepared and used in solution form, often in tetrahydrofuran (thf) . This allows for easy mixing with other reagents and facilitates the cross-coupling reactions.
Result of Action
The primary result of the action of 4-(Ethoxycarbonyl)phenylzinc iodide is the formation of new carbon-carbon bonds. This enables the synthesis of a variety of organic compounds, including indazole-derived glucagon receptor antagonists . These antagonists have potential applications in the treatment of type 2 diabetes.
Action Environment
The efficacy and stability of 4-(Ethoxycarbonyl)phenylzinc iodide can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the compound is sensitive to moisture and must be handled and stored under inert gas . These precautions help to ensure that the compound remains effective for its intended use in cross-coupling reactions.
属性
IUPAC Name |
ethyl benzoate;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAYVJGYZRYJEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296284 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonyl)phenylzinc iodide | |
CAS RN |
131379-16-3 | |
| Record name | [4-(Ethoxycarbonyl)phenyl]iodozinc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





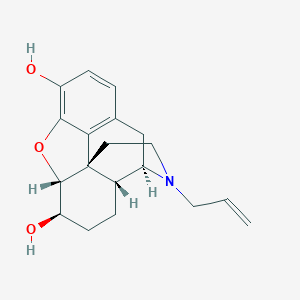



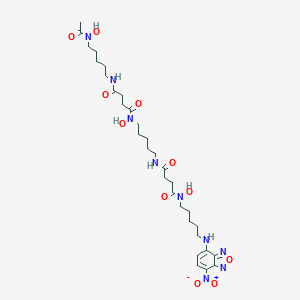
![(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 4-(morpholin-4-ylmethyl)benzoate](/img/structure/B163337.png)
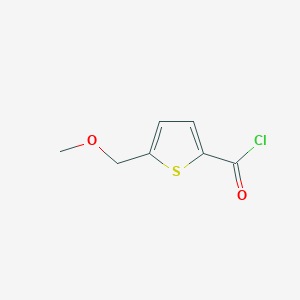

![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)
